2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol
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Overview
Description
2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a mercapto group (-SH) at the 2-position, a methoxybenzyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with thiourea and an aldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-6-(4-methoxyphenyl)pyrimidin-4-ol
- 2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 6-Amino-2-mercapto-3H-pyrimidin-4-one
Uniqueness
2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-4-2-8(3-5-10)6-9-7-11(15)14-12(17)13-9/h2-5,7H,6H2,1H3,(H2,13,14,15,17) |
InChI Key |
BUIOWXFADQUFGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 |
Origin of Product |
United States |
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